2-[4-(prop-2-enylamino)phenyl]acetic acid
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Overview
Description
Acetic acid, 2-(p-(allylamino)phenyl)-: is an organic compound that features both an acetic acid moiety and an allylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(p-(allylamino)phenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the allylamino group, which is then attached to a phenyl ring. The phenyl ring is subsequently functionalized with an acetic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, 2-(p-(allylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, acetic acid, 2-(p-(allylamino)phenyl)- serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its unique structure may interact with biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of acetic acid, 2-(p-(allylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The allylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the acetic acid moiety can participate in acid-base reactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the allylamino group.
Allylbenzene: Contains the allyl group attached to a benzene ring but lacks the acetic acid moiety.
Uniqueness: Acetic acid, 2-(p-(allylamino)phenyl)- is unique due to the presence of both the allylamino and acetic acid groups on the phenyl ring.
Properties
CAS No. |
39718-71-3 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[4-(prop-2-enylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-10-5-3-9(4-6-10)8-11(13)14/h2-6,12H,1,7-8H2,(H,13,14) |
InChI Key |
ZYJSCNHWBVDMDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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